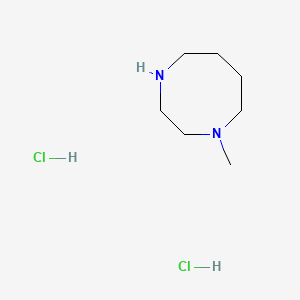
5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoromethoxyphenyl group and an oxadiazolone ring, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the reaction of 2,3,6-trifluorophenol with appropriate reagents to introduce the methoxy group, followed by the formation of the oxadiazolone ring. Common reagents used in these reactions include triethylamine and dichloromethane . The reaction conditions often involve room temperature and specific retention times to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and oxadiazolone ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-Trifluorophenol: Shares the trifluorophenyl group but lacks the oxadiazolone ring.
2,3,5,6-Tetrafluorothiophenol: Contains a similar trifluorophenyl group but with a thiol functional group instead of the methoxy group.
4-(Trifluoromethyl)benzaldehyde: Features a trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 5-{4-[(2,3,6-trifluorophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-one lies in its combination of the trifluoromethoxyphenyl group and the oxadiazolone ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C15H9F3N2O3 |
|---|---|
Molekulargewicht |
322.24 g/mol |
IUPAC-Name |
5-[4-[(2,3,6-trifluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C15H9F3N2O3/c16-11-5-6-12(17)13(18)10(11)7-22-9-3-1-8(2-4-9)14-19-20-15(21)23-14/h1-6H,7H2,(H,20,21) |
InChI-Schlüssel |
WCWQWHJNVRMDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=CC(=C3F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)










